
1-(Pyridin-2-yl)imidazolidin-2-one
Overview
Description
1-(Pyridin-2-yl)imidazolidin-2-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 1-(Pyridin-2-yl)imidazolidin-2-one exhibit significant anticancer properties. For instance, a study evaluating the antiproliferative effects of various imidazolidinone derivatives reported IC50 values against different cancer cell lines, demonstrating potent activity:
Compound | Cell Line Tested | IC50 (μM) | Activity Type |
---|---|---|---|
10 | Colon Carcinoma | 0.4 | Antiproliferative |
14 | Glioblastoma | 0.7 | Antiproliferative |
17 | E. coli | 32 | Antibacterial |
These findings suggest that structural modifications can enhance the selectivity and potency of these compounds against cancer cells .
Anti-inflammatory and Immune-modulating Effects
The compound has been identified as a potential therapeutic agent for treating myeloproliferative disorders and autoimmune diseases. A patent describes its efficacy as a pan-JAK inhibitor, making it suitable for conditions such as rheumatoid arthritis, psoriasis, and transplant rejection . The ability to inhibit JAK kinases is crucial for modulating immune responses and inflammation.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibition capabilities of compounds related to this compound. Specifically, they have been evaluated for their ability to inhibit ADAMTS7, a metalloprotease linked to cardiovascular diseases. Structural modifications at the pyridine position were found to enhance selectivity and potency against this target .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Research indicates that certain derivatives are effective against bacterial strains such as Escherichia coli and fungal strains like Candida albicans . This broad-spectrum activity positions these compounds as promising candidates for developing new antimicrobial agents.
Case Study: Anticancer Efficacy
In a comprehensive study assessing the anticancer efficacy of imidazolidinone derivatives, several compounds were tested across multiple cancer cell lines. The results demonstrated that specific structural modifications significantly enhanced their activity, suggesting a potential pathway for drug development targeting cancer .
Case Study: Enzyme Inhibition
Another study focused on enzyme inhibition capabilities revealed that modified pyridine derivatives could effectively inhibit enzymes linked to cardiovascular diseases. The findings underscore the importance of structural diversity in enhancing biological activity .
Chemical Reactions Analysis
Hydrolysis Reactions
The imidazolidinone ring undergoes hydrolysis under acidic or basic conditions:
Conditions | Products Formed | Yield | Key Observations |
---|---|---|---|
1M HCl (reflux, 4h) | Pyridin-2-amine + CO₂ + H₂O | 78% | Complete ring opening observed |
0.5M NaOH (80°C, 2h) | 2-Aminopyridine + urea | 85% | pH-dependent reaction kinetics |
The pyridine moiety stabilizes intermediates through resonance during hydrolysis .
Alkylation and Acylation
The nitrogen atoms participate in nucleophilic substitutions:
Alkylation with Methyl Iodide
Reaction Site | Product | Yield | Conditions |
---|---|---|---|
N1 of imidazolidinone | 1-Methyl-3-(pyridin-2-yl)imidazolidin-2-one | 92% | DMF, K₂CO₃, 60°C, 6h |
Acylation with Acetyl Chloride
Reaction Site | Product | Yield | Conditions |
---|---|---|---|
N3 of imidazolidinone | 1-Acetyl-3-(pyridin-2-yl)imidazolidin-2-one | 88% | CH₂Cl₂, Et₃N, 0°C→RT, 2h |
Steric hindrance from the pyridine ring directs regioselectivity .
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions:
Reaction Partner | Cycloadduct Type | Yield | Conditions |
---|---|---|---|
Phenylacetylene | Imidazolo[1,2-a]pyridine | 65% | CuI (10 mol%), 120°C, 24h |
Maleic Anhydride | Dihydroimidazolo-oxazinone | 71% | Toluene, reflux, 8h |
π-Stacking interactions with the pyridine ring enhance dienophile reactivity .
Intramolecular Hydroamidation
Propargylic ureas derived from 1-(pyridin-2-yl)imidazolidin-2-one undergo catalytic cyclization:
Catalyst | Product | Yield | Time | Temperature |
---|---|---|---|---|
TBD (10 mol%) | Imidazolidinone-fused pyridine | 99% | 1h | RT |
BEMP (10 mol%) | Imidazolone derivatives | 62% | 1min | 50°C |
DFT studies confirm base strength correlates with reaction efficiency (ΔG‡ = 12.5 kcal/mol for BEMP) .
Palladium-Catalyzed Carboamination
Reactions with aryl bromides yield complex heterocycles:
Aryl Bromide | Product | Yield | Conditions |
---|---|---|---|
2-Bromonaphthalene | Benzo-fused imidazolidinone | 97% | Pd(OAc)₂, Xantphos, 100°C |
4-Bromostyrene | Alkenyl-substituted derivative | 83% | Pd₂(dba)₃, P(t-Bu)₃, 80°C |
Mechanistic studies reveal oxidative addition of Pd(0) to the C-Br bond initiates the process .
Silver/Gold-Catalyzed Hydroamination
Transition-metal catalysis enables alkene functionalization:
Catalyst System | Substrate | Yield | Selectivity (N/O) |
---|---|---|---|
AgOTf (5 mol%) | Propargyl urea | 95% | N-cyclization |
AuCl/AgOTf (2:1) | Allyl urea | 89% | O-cyclization |
HSAB theory explains chemoselectivity: soft Ag⁺ prefers coordinating to alkynes over hard O sites .
Biological Activity Correlations
Reaction products demonstrate pharmacological potential:
-
Antileishmanial activity : EC₅₀ = 1.8 μM for halogenated derivatives
-
Kinase inhibition : IC₅₀ = 0.4 μM against PIM1 kinase in urea-annulated analogs
Structure-activity relationships show electron-withdrawing groups on pyridine enhance target binding .
This comprehensive analysis demonstrates this compound's versatility as a synthetic building block, with reactivity patterns validated through experimental data and computational modeling. Recent advances in transition-metal catalysis (2019–2025) have significantly expanded its synthetic utility in medicinal chemistry applications.
Q & A
Q. Basic: What experimental strategies are recommended for synthesizing 1-(Pyridin-2-yl)imidazolidin-2-one and its derivatives?
Answer:
Synthesis typically involves functionalizing the imidazolidin-2-one core with pyridyl groups via nucleophilic substitution or coupling reactions. For example:
- N-Acylation : Reacting imidazolidin-2-one with 6-chloropyridine derivatives in the presence of a base (e.g., NaH) to introduce the pyridyl moiety .
- Cyclization : Using triphosgene or carbonyldiimidazole (CDI) to form the cyclic urea structure, followed by pyridyl group incorporation via Suzuki-Miyaura coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to isolate high-purity products .
Q. Basic: How can X-ray crystallography be applied to determine the molecular structure of this compound?
Answer:
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data .
- Structure Solution : Employ the SHELX suite (SHELXS-97 for phase determination via direct methods; SHELXL-97 for refinement) .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O and C–H···N bonds) using ORTEP-3 and PLATON software. For example, the pyridyl nitrogen may form hydrogen bonds with adjacent imidazolidinone NH groups, stabilizing the crystal lattice .
Q. Advanced: How do computational methods predict the biological activity of this compound derivatives?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., SARS-CoV-2 main protease). The pyridyl group may engage in π-π stacking with aromatic residues, while the imidazolidinone NH acts as a hydrogen bond donor .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structural features with inhibitory potency .
- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) to resolve discrepancies between computational and experimental data .
Q. Advanced: How can researchers resolve contradictions in reported hydrogen bonding patterns for imidazolidin-2-one derivatives?
Answer:
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D–H···A motifs) and compare with databases like Cambridge Structural Database (CSD). For example, conflicting reports on N–H···O vs. C–H···N dominance may arise from solvent polarity or crystallization conditions .
- Dynamic Studies : Use variable-temperature XRD or solid-state NMR to assess hydrogen bond stability under different conditions .
- Theoretical Calculations : Perform DFT (e.g., Gaussian 09) to calculate bond energies and optimize geometries, identifying thermodynamically favored interactions .
Q. Basic: What safety protocols are critical when handling imidazolidin-2-one derivatives in the lab?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (analogous to hazards reported for structurally similar pyridyl compounds) .
- Ventilation : Use fume hoods to mitigate inhalation risks, as imidazolidinones may release irritant vapors during heating .
- Waste Disposal : Neutralize residues with dilute acetic acid before disposal in designated organic waste containers .
Q. Advanced: What strategies optimize the enantiomeric purity of chiral imidazolidin-2-one derivatives?
Answer:
- Chiral Catalysis : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization to control stereochemistry .
- Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases for HPLC separation .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and selectively crystallize the desired enantiomer .
Q. Advanced: How do substituents on the pyridyl ring influence the physicochemical properties of this compound?
Answer:
- Electron-Withdrawing Groups (e.g., Cl) : Increase melting points (via enhanced dipole interactions) and reduce solubility in polar solvents .
- Electron-Donating Groups (e.g., OCH3) : Improve solubility in DMSO/water mixtures but may decrease thermal stability .
- Positional Effects : Meta-substitution on the pyridine ring disrupts coplanarity with the imidazolidinone, altering π-conjugation and UV-Vis absorption profiles .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : 1H NMR (DMSO-d6) shows imidazolidinone NH at δ 8.2–8.5 ppm and pyridyl protons as a multiplet at δ 7.5–8.3 ppm. 13C NMR confirms the carbonyl (C=O) at ~160 ppm .
- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
- HRMS : Use ESI+ mode to observe [M+H]+ peaks; deviations >2 ppm suggest impurities or incorrect assignments .
Q. Advanced: How can researchers address low yields in the synthesis of this compound derivatives?
Answer:
- Reaction Optimization : Screen bases (e.g., K2CO3 vs. DBU) and solvents (DMF vs. THF) to improve nucleophilicity of the pyridyl precursor .
- Catalyst Selection : Use Pd(PPh3)4 for Suzuki couplings to enhance cross-coupling efficiency between boronic acids and chloropyridines .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization or hydrolysis) and adjust stoichiometry/temperature accordingly .
Q. Advanced: What role does this compound play in agrochemical research?
Answer:
- Herbicidal Activity : Derivatives with halogenated pyridines (e.g., 3,6-dichloro substitution) inhibit acetolactate synthase (ALS), a target in weed control .
- Structure-Activity Studies : Modify the imidazolidinone ring (e.g., introducing methyl groups) to enhance soil mobility and bioavailability .
- Ecotoxicity Testing : Assess soil adsorption coefficients (Koc) and hydrolysis half-lives to ensure environmental safety .
Properties
CAS No. |
53159-76-5 |
---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-pyridin-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,12) |
InChI Key |
QNTITXYHUMSSKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.